molecular formula C9H8BrN3 B8779593 2-(2-(Bromomethyl)phenyl)-2H-1,2,3-triazole CAS No. 1313237-25-0

2-(2-(Bromomethyl)phenyl)-2H-1,2,3-triazole

Cat. No. B8779593
Key on ui cas rn: 1313237-25-0
M. Wt: 238.08 g/mol
InChI Key: HXULVNADRAEHMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08530648B2

Procedure details

To a stirred solution of (2-(2H-1,2,3-triazol-2-yl)phenyl)methanol (37 mg, 0.209 mmol) in THF (1 mL), PBr3 (0.024 mL, 0.251 mmol) was added and the mixture was heated at 70° C. for 20 min. The mixture was cooled to rt, poured into saturated aqueous NaHCO3 solution and extracted with dichloromethane (2×). The organic layer was dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. The residue was purified by flash-column chromatography over silicagel (eluent: gradient 10%-100% ethyl acetate/heptane) to yield the title compound (28 mg, 54%). [1H NMR (400 MHz, DMSO-d6) ♀ ppm 8.17 (s, 2H), 7.69 (ddd, J=7.59, 3.58, 1.63 Hz, 2H), 7.53 (dqd, J=14.74, 7.51, 7.51, 7.51, 1.63 Hz, 2H), 4.96 (s, 2H); LCMS RtA=1.02, [M+H]+=238.2/240.2].
Quantity
37 mg
Type
reactant
Reaction Step One
Name
Quantity
0.024 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
54%

Identifiers

REACTION_CXSMILES
[N:1]1[N:2]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[CH2:12]O)[N:3]=[CH:4][CH:5]=1.P(Br)(Br)[Br:15].C([O-])(O)=O.[Na+]>C1COCC1>[Br:15][CH2:12][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=1[N:2]1[N:3]=[CH:4][CH:5]=[N:1]1 |f:2.3|

Inputs

Step One
Name
Quantity
37 mg
Type
reactant
Smiles
N=1N(N=CC1)C1=C(C=CC=C1)CO
Name
Quantity
0.024 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to rt
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash-column chromatography over silicagel (eluent: gradient 10%-100% ethyl acetate/heptane)

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(C=CC=C1)N1N=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 28 mg
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 56.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.